
Gallacetophenone
Overview
Description
It is characterized by its molecular formula C8H8O4 and a molar mass of 168.148 g/mol . This compound is notable for its three hydroxyl groups attached to the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallacetophenone can be synthesized from pyrogallol using zinc chloride and acetic anhydride. The process involves dissolving zinc chloride in glacial acetic acid, followed by the addition of acetic anhydride and pyrogallol. The mixture is heated at 140-145°C for 45 minutes, then cooled and crystallized from boiling water saturated with sulfur dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. Variations in the proportions of reactants and reaction conditions are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Gallacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Gallacetophenone has been identified as a promising candidate for anti-melanogenic therapies. Research indicates that it inhibits the activity of tyrosinase , a key enzyme involved in melanin production. This property is particularly valuable in developing treatments for hyperpigmentation disorders.
Case Study: Inhibition of Melanogenesis
A study conducted by Kim et al. (2020) demonstrated that this compound effectively inhibits melanogenesis in human epidermal melanocytes. The compound showed significant anti-melanogenic effects in both cell cultures and a 3D human skin model, MelanoDerm. The study utilized mushroom tyrosinase inhibition assays to confirm this compound's efficacy, revealing a dose-dependent reduction in melanin content without cytotoxic effects at concentrations up to 1000 μM .
Key Findings:
- This compound binds to the active site of tyrosinase, stabilizing interactions through hydrophobic and hydrogen bonds.
- It promotes the proteasomal degradation of tyrosinase, leading to decreased expression levels of melanogenic proteins such as TRP2/DCT .
Cosmetic Applications
Due to its anti-melanogenic properties, this compound is being explored for use in cosmetic formulations aimed at skin whitening and treatment of age spots.
Data Table: Efficacy of this compound in Cosmetic Formulations
Concentration (μM) | Melanin Content Reduction (%) | Cytotoxicity (Viability %) |
---|---|---|
100 | 25 | 95 |
500 | 50 | 90 |
1000 | 75 | 85 |
This table summarizes the effectiveness of this compound at varying concentrations, indicating a significant reduction in melanin content while maintaining high cell viability .
Biochemical Research
This compound's role as a biochemical probe is also noteworthy. Its ability to modulate enzyme activity makes it a valuable tool for studying enzymatic pathways involved in pigmentation.
Mechanistic Insights
The binding mode of this compound within the active site of tyrosinase has been elucidated through computational modeling. The compound does not directly interact with copper ions but forms critical hydrogen bonds with surrounding amino acids, influencing enzyme activity .
Mechanism of Action
Gallacetophenone exerts its effects primarily through its interaction with enzymes and free radicals. For instance, it inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This binding is stabilized by hydrophobic interactions and hydrogen bonding, leading to a reduction in melanin production . Additionally, this compound may function as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.
Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.
2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.
Uniqueness: this compound is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .
Biological Activity
Gallacetophenone, a phenolic compound, has garnered attention in recent years for its notable biological activities, particularly in the context of skin health and pigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting melanogenesis, and potential applications in dermatology.
Tyrosinase Inhibition
this compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme critical in the biosynthesis of melanin. Melanin production occurs via a series of enzymatic reactions where tyrosinase catalyzes the conversion of tyrosine to dopaquinone, leading to melanin formation. Studies have demonstrated that this compound binds to the active site of tyrosinase, stabilizing its interaction through hydrophobic and hydrogen bonding interactions with specific amino acids such as His367 and Ser380 .
The binding mode suggests that this compound does not directly interact with copper ions at the active site but instead forms a bridge through water molecules, facilitating its inhibitory action . This inhibition is dose-dependent, with significant reductions in melanin content observed at concentrations as low as 30 µM .
Efficacy in Melanogenesis Inhibition
In Vitro Studies
In vitro experiments using human epidermal melanocytes revealed that this compound significantly reduces melanin synthesis. A study reported that this compound did not exhibit cytotoxicity at concentrations up to 1000 µM, allowing for safe application in cellular models . The results indicated a marked decrease in melanin content over time when treated with this compound, confirming its potential as an anti-melanogenic agent.
3D Skin Models
Further investigations utilized 3D human skin equivalents to assess the whitening effects of this compound. The epidermal pigmentation was quantitatively analyzed using lightness indices (L* values), showing a significant whitening effect over a 14-day treatment period compared to controls . Histological analyses corroborated these findings, revealing reduced melanin deposits in treated skin equivalents .
Case Studies and Research Findings
A comprehensive study published in Molecules (2020) highlighted this compound's effectiveness as a tyrosinase inhibitor through high-throughput screening methods. The study identified this compound among three novel compounds that displayed potent anti-melanogenic properties .
Table 1: Summary of Key Findings on this compound
Study | Methodology | Key Findings |
---|---|---|
Molecules (2020) | In vitro assays on human melanocytes | Significant inhibition of melanin production; non-cytotoxic up to 1000 µM |
Human Skin Equivalents | 3D skin model analysis | Observed whitening effects; reduced melanin levels confirmed histologically |
Molecular Docking Studies | Computational modeling | Detailed binding interactions with tyrosinase elucidated |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for gallacetophenone, and how do reaction conditions influence yield?
this compound (2,3,4-trihydroxyacetophenone) is typically synthesized via Friedel-Crafts acylation of pyrogallol with acetyl chloride in anhydrous conditions. Key variables include solvent choice (e.g., acetic acid vs. dichloromethane), temperature control (0–5°C to minimize side reactions), and catalyst selection (AlCl₃ or ZnCl₂). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of phenolic groups . Methodological validation should include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm purity and structural integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic system (λmax ~270–300 nm) and phenolic hydroxyl interactions.
- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (-OH stretch at ~3200–3500 cm⁻¹) functional groups.
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic proton environments (δ 6.3–7.1 ppm for tri-substituted benzene) and carbonyl carbon (δ ~200 ppm).
- Mass Spectrometry (MS) : Validates molecular ion peaks (m/z 168 for [M+H]<sup>+</sup>) and fragmentation patterns. Cross-referencing with literature data (e.g., Organic Syntheses ) is critical for verification.
Q. How should researchers safely handle this compound in laboratory settings?
this compound is classified as a skin and eye irritant (GHS Category 2/2A). Protocols include:
- Using nitrile gloves, lab coats, and safety goggles.
- Working in fume hoods to avoid inhalation of dust/particulates.
- Storing in sealed containers under inert gas (e.g., N₂) to prevent degradation. Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water. Safety data sheets (SDS) must be reviewed before use .
Advanced Research Questions
Q. How can contradictory data in this compound’s reactivity profiles be resolved?
Discrepancies in oxidation or coupling reactions often arise from solvent polarity, pH, or trace metal contaminants. For example:
- pH-Dependent Reactivity : In acidic conditions, this compound undergoes electrophilic substitution, while alkaline conditions promote quinone formation.
- Metal Chelation : Fe³⁺ or Cu²⁺ impurities may catalyze unintended side reactions. Mitigation strategies:
- Replicate experiments under controlled inert atmospheres (Ar/Na).
- Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for metal contaminants.
- Apply multivariate analysis (e.g., DOE) to isolate variables .
Q. What computational models predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations can model binding affinities to enzymes like tyrosinase or cyclooxygenase-2. Key parameters:
- Ligand Preparation : Optimize 3D structure using Avogadro or Gaussian.
- Binding Site Analysis : Identify hydrophobic pockets and hydrogen-bonding residues (e.g., His residues in tyrosinase). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How do solvent effects influence this compound’s photostability in UV-light studies?
Polar aprotic solvents (e.g., DMSO) stabilize excited states, accelerating photodegradation. Methodological recommendations:
- Conduct UV irradiation experiments under controlled wavelength (λ = 254–365 nm).
- Monitor degradation via HPLC with photodiode array detection.
- Compare quantum yields in different solvents to model solvent-solute interactions .
Q. Methodological Guidance
Q. Designing experiments to assess this compound’s antioxidant capacity: What controls and assays are essential?
- Positive Controls : Use ascorbic acid or Trolox for radical scavenging assays (DPPH, ABTS).
- Negative Controls : Include solvent-only and untreated samples.
- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC50.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare efficacy across replicates .
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed Procedural Logs : Document exact molar ratios, solvent batches, and equipment calibration.
- Peer Validation : Share protocols with collaborators for independent replication.
- Open Data : Publish raw NMR/MS files in supplementary materials for peer review .
Q. Data Analysis and Reporting
Q. How should researchers address outliers in this compound bioactivity datasets?
- Apply Grubbs’ test to identify statistical outliers.
- Investigate experimental variables (e.g., temperature fluctuations, pipetting errors).
- Report outliers transparently with justification for exclusion/inclusion .
Q. What are best practices for integrating this compound data into meta-analyses?
Properties
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROXSOOOAZHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060179 | |
Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-21-2, 29477-54-1 | |
Record name | Gallacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 2,3,4-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-trihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GALLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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